![molecular formula C18H18N2O2S B7689804 N-((2-hydroxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide](/img/structure/B7689804.png)
N-((2-hydroxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide
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Description
“N-((2-hydroxyquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide” is a complex organic compound that contains a quinoline ring, a thiophene ring, and a carboxamide group . Quinoline is an aromatic nitrogen-containing heterocyclic compound . Thiophene is a five-membered ring containing four carbon atoms and a sulfur atom. The carboxamide group is a functional group consisting of a carbonyl group (C=O) attached to an amine group (NH2).
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The quinoline ring is a bicyclic structure consisting of a benzene ring fused to a pyridine ring . The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom. The carboxamide group consists of a carbonyl group (C=O) attached to an amine group (NH2).Mechanism of Action
Target of Action
Quinoline derivatives, which this compound is a part of, are known to have a broad range of biological activities . They have been found to exhibit antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Mode of Action
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . They are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Quinoline derivatives are known to affect a wide range of biological and pharmacological activities .
Pharmacokinetics
The pharmacokinetic properties of quinoline derivatives are generally influenced by the substitution on the heterocyclic pyridine ring .
Result of Action
Quinoline derivatives are known to exhibit a broad range of biological activities .
Action Environment
The biological activity of quinoline derivatives is known to depend on the substitution on the heterocyclic pyridine ring .
properties
IUPAC Name |
N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-2-9-20(18(22)16-8-5-10-23-16)12-14-11-13-6-3-4-7-15(13)19-17(14)21/h3-8,10-11H,2,9,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVDKBSMOJAQSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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